molecular formula C13H14N2O3 B13695926 Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate

Cat. No.: B13695926
M. Wt: 246.26 g/mol
InChI Key: LJPRKHFGFFCUBH-UHFFFAOYSA-N
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Description

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with suitable dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another approach includes the reaction of alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and toluenesulfonyl chloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Scientific Research Applications

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, isoxazole derivatives are known to act as inhibitors of certain enzymes, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar five-membered ring structure.

    Methylisoxazole: A derivative with a methyl group attached to the isoxazole ring.

    Pyridylisoxazole: A compound with a pyridine ring fused to the isoxazole ring.

Uniqueness

Ethyl 5-Methyl-3-(6-methyl-3-pyridyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the pyridyl moiety, enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-4-17-13(16)11-9(3)18-15-12(11)10-6-5-8(2)14-7-10/h5-7H,4H2,1-3H3

InChI Key

LJPRKHFGFFCUBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CN=C(C=C2)C)C

Origin of Product

United States

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